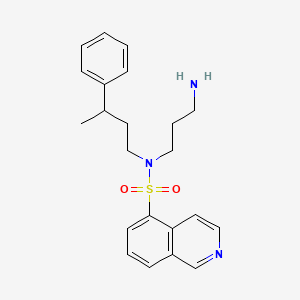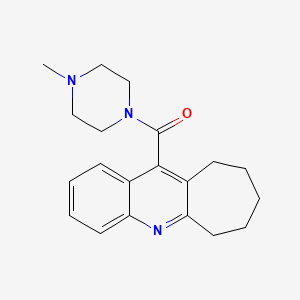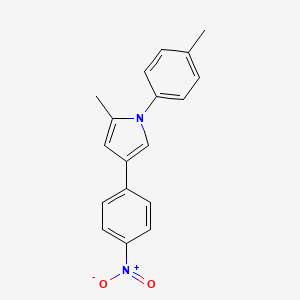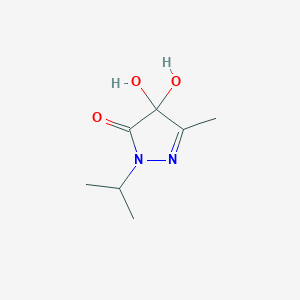
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions can yield a variety of functionalized pyrazolones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones are explored for their potential in treating various conditions, including pain, inflammation, and fever. Research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Industry
Industrially, pyrazolones are used in the production of dyes, pigments, and agrochemicals. Their ability to form stable complexes with metals makes them useful in various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its analgesic and antipyretic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
1,2-Dihydro-3H-pyrazol-3-one: Investigated for its biological activities.
Uniqueness
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrazolones. Its specific functional groups can influence its interaction with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4,4-dihydroxy-5-methyl-2-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)9-6(10)7(11,12)5(3)8-9/h4,11-12H,1-3H3 |
Clé InChI |
CPCWAGALLHBDLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1(O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


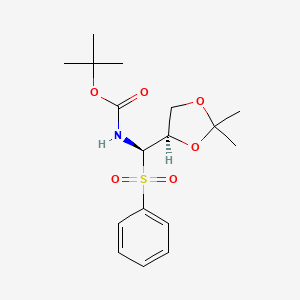
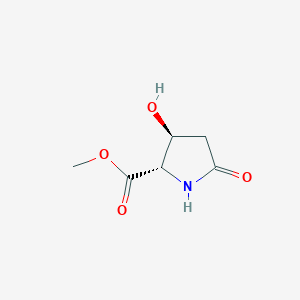
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)


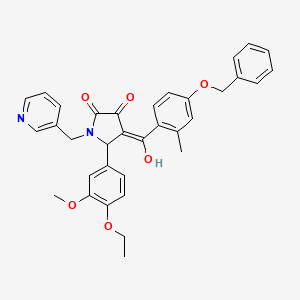
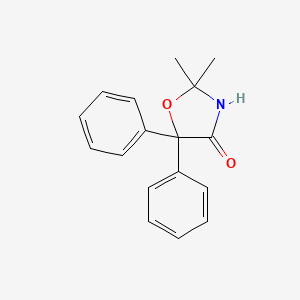
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
